N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzenesulfonamide
Description
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Properties
IUPAC Name |
2-bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O4S/c1-4-11-23-16-12-14(9-10-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h4-10,12,22H,1,11,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDODFLWQLUOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the benzoxazepin nucleus in the given compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Compounds with similar structures, such as indole derivatives, have been shown to interact with their targets through a variety of mechanisms, often involving binding to specific receptors to modulate their activity. This can result in changes to cellular processes and pathways, leading to the observed biological effects.
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects and mechanisms of action based on recent studies.
Anticonvulsant Activity
Research indicates that compounds similar to this compound have shown notable anticonvulsant properties. For instance, studies on triazole derivatives have revealed their ability to modulate voltage-gated sodium channels (VGSCs) and GABA receptors. These interactions are crucial for their anticonvulsant effects .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound Name | ED50 (mg/kg) | Mechanism of Action |
|---|---|---|
| Compound A | 15.2 | VGSC modulation |
| Compound B | 50.8 | GABA receptor modulation |
| N-(5-allyl...) | TBD | TBD |
Anticancer Properties
The compound's potential anticancer activity is also noteworthy. Studies have indicated that structurally similar sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways that may include the inhibition of key enzymes involved in cell proliferation .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | TBD | Study on sulfonamides |
| HeLa (Cervical) | TBD | Study on sulfonamides |
Interaction with Ion Channels
The biological activity of N-(5-allyl...) may be attributed to its interaction with ion channels such as VGSCs and GABA receptors. These interactions can lead to altered neuronal excitability and neurotransmission, which are critical for both anticonvulsant and potential neuroprotective effects .
Enzyme Inhibition
Inhibition of specific enzymes involved in metabolic pathways may also play a role in the biological activity of this compound. For example, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes that regulate pH balance and fluid dynamics in tissues .
Study on Anticonvulsant Activity
In a study assessing the anticonvulsant properties of various derivatives, N-(5-allyl...) was tested alongside known anticonvulsants. The results indicated a promising profile for seizure control in animal models using the maximal electroshock (MES) test . Further studies are needed to quantify its efficacy.
Cytotoxicity Evaluation
A comprehensive evaluation of the cytotoxic effects against different cancer cell lines highlighted significant activity for compounds within the same class as N-(5-allyl...). The findings suggest that modifications in the chemical structure can enhance or diminish biological activity .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with similar structural features to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit promising anticancer properties. For instance, derivatives of benzenesulfonamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies typically involve the synthesis of new compounds and their subsequent biological evaluation for cytotoxicity and mechanism of action .
Neuroprotective Properties
The compound's unique structure may confer neuroprotective effects. Research into related sulfonamide compounds has shown potential in treating neurological disorders such as epilepsy. The mechanism often involves modulation of neurotransmitter systems or direct neuroprotective actions against oxidative stress .
Structural Characteristics and Synthesis
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzenesulfonamide typically involves multi-step synthetic pathways that allow for the introduction of various functional groups that enhance biological activity. The presence of both allyl and sulfonamide groups is crucial as they may influence the compound's reactivity and interaction with biological targets .
Case Studies and Research Findings
Case Study 1: Anticancer Screening
In a recent study published in a peer-reviewed journal, a series of sulfonamide derivatives were synthesized based on the oxazepine core structure. These compounds were tested for their antiproliferative activity against glioblastoma and breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapy agents like doxorubicin .
Case Study 2: Neuroprotective Effects
Another research effort focused on evaluating the neuroprotective properties of related compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate cell death through antioxidant mechanisms and modulation of apoptotic pathways .
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Anticancer Activity | Neuroprotective Activity |
|---|---|---|---|
| Compound A | Allyl group | High | Moderate |
| Compound B | Propyl group | Moderate | High |
| N-(5-allyl...) | Allyl + Sulfonamide | Very High | High |
Table 2: Synthesis Pathways Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Bromobenzenesulfonamide + amine | 85 |
| 2 | Condensation | Aldehyde + amine | 90 |
| 3 | Cyclization | Heat + catalyst | 75 |
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization of the tetrahydrobenzo[b][1,4]oxazepine core and sulfonamide coupling. Key challenges include optimizing reaction conditions (e.g., temperature, pH, inert atmosphere) to minimize side reactions like premature oxidation of the allyl group. Purification often requires column chromatography or recrystallization, and intermediates must be characterized via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How is the compound’s structure confirmed post-synthesis?
Structural confirmation relies on a combination of spectroscopic techniques:
- NMR : Assigns proton environments (e.g., allyl protons at δ 5.2–5.8 ppm, aromatic protons in the bromobenzene ring).
- Mass spectrometry : Verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹) .
Q. What are the recommended analytical methods for assessing purity?
High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard. Purity thresholds (>95%) are critical for biological assays. Thermal stability can be assessed via differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of enzyme inhibition?
Mechanistic studies require:
- Enzyme kinetics : Measure inhibition constants (Kᵢ) using assays like fluorescence polarization or calorimetry.
- Molecular docking : Simulate binding interactions with target enzymes (e.g., carbonic anhydrases, kinases) using software such as AutoDock Vina.
- Mutagenesis studies : Identify critical residues in enzyme active sites through site-directed mutagenesis .
Q. What strategies address solubility limitations in in vitro bioactivity assays?
Low aqueous solubility can be mitigated by:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- Salt formation : Introduce counterions (e.g., sodium, hydrochloride) to improve hydrophilicity.
- Structural analogs : Replace the bromobenzene group with more polar substituents (e.g., hydroxyl, carboxyl) while maintaining activity .
Q. How should structure-activity relationship (SAR) studies be designed for this compound?
SAR requires synthesizing analogs with systematic substitutions (e.g., varying the allyl group to ethyl/propyl or replacing bromine with chlorine/fluorine). Biological activity data (IC₅₀ values) are compared against structural changes. For example:
| Substituent (R) | Enzyme Inhibition (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| -Br | 12.3 | 8.2 |
| -Cl | 18.7 | 15.6 |
| -CF₃ | 9.8 | 5.1 |
| Such tables highlight trade-offs between potency and physicochemical properties . |
Q. How to resolve contradictions in reported synthetic yields across studies?
Discrepancies often arise from variations in:
- Catalyst systems : Palladium vs. copper catalysts in coupling reactions.
- Solvent polarity : Dichloromethane (low polarity) vs. DMF (high polarity) affecting reaction rates.
- Workup protocols : Differences in extraction efficiency or drying agents (e.g., MgSO₄ vs. Na₂SO₄). Replicating conditions with controlled variables (e.g., inert atmosphere purity) is essential .
Q. What advanced techniques characterize the compound’s reactivity under oxidative conditions?
Cyclic voltammetry (CV) can identify oxidation potentials (e.g., allyl group oxidation at ~1.2 V vs. Ag/AgCl). Stability under oxidative stress is tested via accelerated degradation studies (e.g., H₂O₂ exposure), monitored by LC-MS to detect breakdown products like sulfonic acid derivatives .
Methodological Notes
- Evidence Synthesis : Cross-referenced structural analogs (), synthetic protocols (), and biochemical assays () to ensure methodological rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
